4,4-dimethylmorpholin-4-ium;bromide
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Overview
Description
Morpholinium, 4,4-dimethyl-, bromide (1:1) is a chemical compound with the molecular formula C6H14BrNO and a molecular weight of 196.09 g/mol. This compound is a bromide salt of morpholine, a heterocyclic amine that is widely used in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholinium, 4,4-dimethyl-, bromide (1:1) typically involves the reaction of morpholine with 4,4-dimethyl-1,1-dibromobutane. The reaction is carried out in a suitable solvent, such as acetonitrile, under reflux conditions for several hours . The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In industrial settings, the production of Morpholinium, 4,4-dimethyl-, bromide (1:1) follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is often purified using advanced techniques such as column chromatography or distillation .
Chemical Reactions Analysis
Types of Reactions
Morpholinium, 4,4-dimethyl-, bromide (1:1) can undergo various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles, such as hydroxide or chloride ions.
Oxidation and Reduction Reactions: The morpholine ring can be oxidized to form N-oxides or reduced to form secondary amines.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like water or ethanol, using reagents such as sodium hydroxide or hydrochloric acid.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Products include morpholinium chloride or morpholinium hydroxide.
Oxidation Reactions: Products include morpholine N-oxide.
Reduction Reactions: Products include secondary amines.
Scientific Research Applications
Morpholinium, 4,4-dimethyl-, bromide (1:1) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a buffer in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which Morpholinium, 4,4-dimethyl-, bromide (1:1) exerts its effects depends on its application:
Chemical Reactions: Acts as a nucleophile or electrophile in various substitution reactions.
Biological Systems: Interacts with enzymes and other proteins, affecting their activity and function.
Industrial Processes: Functions as a catalyst or intermediate in the production of various chemicals.
Comparison with Similar Compounds
Similar Compounds
Morpholinium bromide: Similar in structure but lacks the 4,4-dimethyl substitution.
Pyridinium bromide: Another bromide salt with a different heterocyclic ring structure.
Quaternary ammonium bromides: A broader class of compounds with similar ionic properties.
Uniqueness
Morpholinium, 4,4-dimethyl-, bromide (1:1) is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in specialized applications where other similar compounds may not be as effective .
Properties
CAS No. |
40968-70-5 |
---|---|
Molecular Formula |
C6H14BrNO |
Molecular Weight |
196.09 g/mol |
IUPAC Name |
4,4-dimethylmorpholin-4-ium;bromide |
InChI |
InChI=1S/C6H14NO.BrH/c1-7(2)3-5-8-6-4-7;/h3-6H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
KSSZOYAWVXPUEW-UHFFFAOYSA-M |
SMILES |
C[N+]1(CCOCC1)C.[Br-] |
Canonical SMILES |
C[N+]1(CCOCC1)C.[Br-] |
Synonyms |
4,4-Dimethylmorpholinium Bromide |
Origin of Product |
United States |
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